1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride
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Overview
Description
1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a piperidine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which offer a sustainable and efficient approach to synthesizing complex molecules .
Chemical Reactions Analysis
1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate cellular processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific proteins or pathways.
Industry: Its stability and solubility make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities.
Piperidine derivatives: These compounds have a piperidine ring and are used in various therapeutic applications. The uniqueness of this compound lies in its combined structure, which allows for diverse applications and interactions.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride, with the CAS number 1466805-58-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of this compound is C10H16N4, with a molecular weight of 192.26 g/mol. It appears as a white to off-white crystalline solid and has a predicted boiling point of approximately 392.7 °C .
Property | Value |
---|---|
Molecular Formula | C10H16N4 |
Molecular Weight | 192.26 g/mol |
Boiling Point | 392.7 °C |
Density | 1.112 g/cm³ |
pKa | 10.13 |
Research indicates that compounds containing piperidine and pyridazine moieties often exhibit significant biological activities, particularly in the context of neuropharmacology and oncology. The specific mechanisms for this compound are still under investigation, but similar compounds have shown promise in:
- Inhibition of Enzymatic Activity : Many piperidine derivatives act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
- Anticancer Activity : Some studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction mechanisms .
Anticancer Properties
In vitro studies have demonstrated that certain derivatives related to this compound can induce apoptosis in cancer cells. For instance, a study highlighted that a related piperidine compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuropharmacological Effects
The ability of piperidine derivatives to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease. Compounds similar to this compound have been shown to improve cognitive function by inhibiting AChE activity .
Study on Neuroprotective Effects
A recent investigation into the neuroprotective effects of piperidine derivatives found that they could significantly reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease. The study reported that these compounds improved cognitive performance in memory tasks .
Properties
Molecular Formula |
C10H18Cl2N4 |
---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
(1-pyridazin-3-ylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c11-8-9-3-6-14(7-4-9)10-2-1-5-12-13-10;;/h1-2,5,9H,3-4,6-8,11H2;2*1H |
InChI Key |
UABNPBWNHMCDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=NN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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